molecular formula C20H17NO2 B6020586 N-benzyl-2-phenoxybenzamide

N-benzyl-2-phenoxybenzamide

Cat. No. B6020586
M. Wt: 303.4 g/mol
InChI Key: HHDNKOZHUOHVTF-UHFFFAOYSA-N
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Description

N-benzyl-2-phenoxybenzamide, also known as BPB, is a chemical compound that has been extensively studied for its potential use in scientific research. BPB is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activities

A study by Faizi et al. (2017) synthesized derivatives of N-benzyl-2-phenoxybenzamide to evaluate their anticonvulsant activities. They found that some synthesized compounds demonstrated considerable anticonvulsant activity in specific tests, with one compound exhibiting significant sedative-hypnotic activity. This research suggests the potential of this compound derivatives in treating convulsions and as sedatives without impairing learning and memory (Faizi et al., 2017).

Chemical Reactions and Structural Transformation

Miyazawa et al. (1998) explored the AlCl3-mediated decomposition of N-phenoxybenzamide derivatives. Their study focused on the regioselective intramolecular migration of the benzamido group, which highlights the compound's reactivity under specific conditions, providing insight into its chemical behavior (Miyazawa et al., 1998).

Antiplasmodial Activity

Hermann et al. (2021) synthesized and evaluated 2-phenoxybenzamide derivatives for their in vitro activity against P. falciparum, a malaria-causing parasite. This research demonstrates the potential antiplasmodial activity of these compounds, suggesting a role in developing malaria treatments (Hermann et al., 2021).

Photochemistry Studies

White et al. (1996) examined the photochemistry of methyl-2-phenoxybenzohydroxamate, providing insights into the photolytic behavior of similar compounds. Such studies are crucial in understanding the stability and reactivity of these compounds under different light conditions (White et al., 1996).

Inhibition of Mycobacterium tuberculosis

Bonnac et al. (2007) reported the synthesis of a NAD analogue, 4-phenoxybenzamide adenine dinucleotide, which inhibits Mycobacterium tuberculosis. This indicates the therapeutic potential of this compound derivatives in treating tuberculosis (Bonnac et al., 2007).

properties

IUPAC Name

N-benzyl-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c22-20(21-15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)23-17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDNKOZHUOHVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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